6-(2-Fluorophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(2-Fluorophenyl)pyrimidine-4-carbonitrile is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization Reactions: The cyano group can react with nucleophiles to form various heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and Lewis acids.
Cyclization Reactions: Reagents such as hydrazine or amines are often used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives.
Cyclization Reactions: Products include various fused heterocyclic compounds.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain tyrosine kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)pyrimidine-5-carbonitrile: Similar structure but with a different substitution pattern.
6-(4-Fluorophenyl)pyrimidine-4-carbonitrile: Similar structure but with the fluorophenyl group at a different position.
2-(2-Fluorophenyl)pyrimidine-4-carbonitrile: Similar structure but with the fluorophenyl group at the 2-position.
Uniqueness
6-(2-Fluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorophenyl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H6FN3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
6-(2-fluorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-4-2-1-3-9(10)11-5-8(6-13)14-7-15-11/h1-5,7H |
InChI Key |
FECYFGMPIQOVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC(=C2)C#N)F |
Origin of Product |
United States |
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